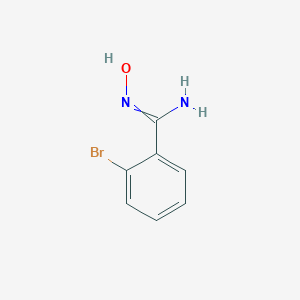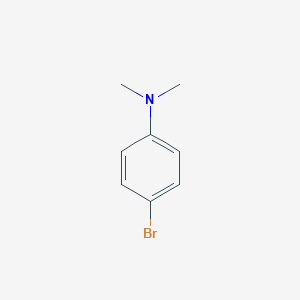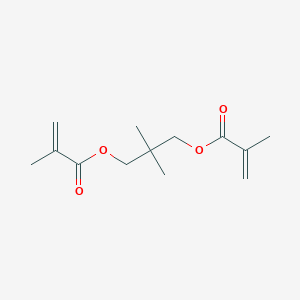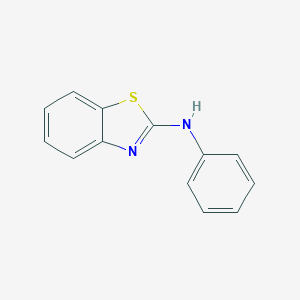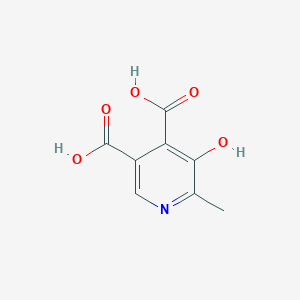
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
説明
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a compound that can be associated with pyridine derivatives, which are often used as building blocks in the synthesis of various complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid , 5'-methyl-2,2'-bipyridine-6-carboxylic acid , and methylated 6-hydroxypyridazine-3-carboxylic acid are discussed. These compounds are structurally similar and can provide insights into the chemical behavior and synthesis of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as regioselective methoxylation, bromination, and nucleophilic substitution reactions . For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran and dichloromethane, followed by bromination and hydrolysis . Similarly, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid starts from a brominated bipyridine building block, followed by functionalization to obtain various derivatives . These methods could potentially be adapted for the synthesis of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which can influence the electronic properties of the molecule. For example, in the case of methylated 6-hydroxypyridazine-3-carboxylic acids, the presence of methyl groups affects the tautomeric equilibrium between lactam and lactim forms, which in turn influences the molecule's intermolecular interactions and lipophilicity . The molecular structure of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid would likely exhibit similar characteristics, with the hydroxy and carboxylic acid groups contributing to its reactivity and potential for hydrogen bonding.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including carboxylation, decarboxylation, and complexation with metals. For instance, 4-hydroxypyridine-2,6-dicarboxylic acid forms coordination polymers with Zn(II) salts , and 5,5'-methylenedisalicylic acid undergoes decarboxylation under hydrothermal conditions . These reactions are indicative of the reactivity of carboxylic acid groups on the pyridine ring, which could also apply to 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their functional groups. For example, the presence of hydroxyl and carboxylic acid groups can increase solubility in polar solvents and enable the formation of hydrogen bonds . The methyl groups can increase lipophilicity, as seen in the case of methylated 6-hydroxypyridazine-3-carboxylic acids . These properties are crucial for understanding the behavior of 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid in different environments and its potential applications.
科学的研究の応用
Coordination Polymers and Network Structures 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid derivatives have been central in the formation of coordination polymers and network structures. These polymers and structures exhibit unique properties making them suitable for applications such as catalysis, gas storage, and separation. For instance, hydrothermal reactions of 4-Hydroxypyridine-2,6-dicarboxylic acid with lanthanides formed a series of coordination polymers with intricate network structures. These structures have been analyzed using elemental analysis, IR spectra, and X-ray crystal structure analysis. The photoluminescent properties of some of these polymers have also been studied, indicating their potential use in optoelectronic devices (Sun et al., 2009).
特性
IUPAC Name |
5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-3-6(10)5(8(13)14)4(2-9-3)7(11)12/h2,10H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJEIJOKPHQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331488 | |
| Record name | Ichiba acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |
CAS RN |
479-30-1 | |
| Record name | 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ichiba acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ichiba acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICHIBA ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60H2Q57ICL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



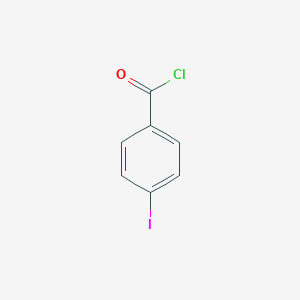

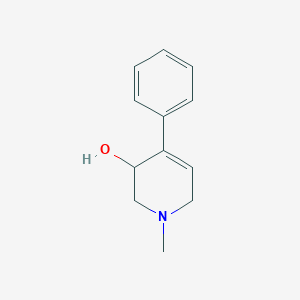
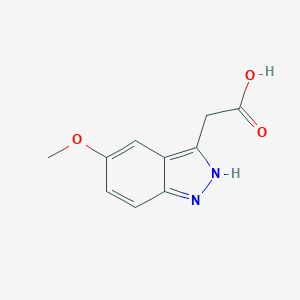
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

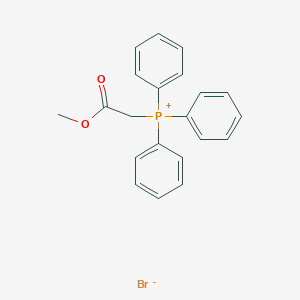

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
